5-Iodo-2-methyl-3-nitrobenzoic acid

Catalog No.
S8220034
CAS No.
M.F
C8H6INO4
M. Wt
307.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-methyl-3-nitrobenzoic acid

Product Name

5-Iodo-2-methyl-3-nitrobenzoic acid

IUPAC Name

5-iodo-2-methyl-3-nitrobenzoic acid

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

InChI

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

NJSFPDASNUPKBB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O

5-Iodo-2-methyl-3-nitrobenzoic acid (CAS 1517254-24-8) is a highly specialized, trisubstituted aromatic building block characterized by a sterically constrained 2-methyl core flanked by a carboxylic acid, a nitro group, and an iodine atom. In industrial and advanced medicinal chemistry procurement, this compound is selected for its precise substitution pattern, which acts as a rigid scaffold for synthesizing complex multi-ring systems and targeted inhibitors. The presence of the 5-iodo substituent provides a highly reactive handle for transition-metal-catalyzed cross-coupling, while the 3-nitro group serves as a latent amine for subsequent amidation or heterocycle formation. Its primary procurement value lies in its ability to streamline the synthesis of sterically congested, highly functionalized benzoic acid derivatives without requiring multi-step, low-yielding regioselective halogenation of simpler precursors [1].

Selection Fit

Cross-coupling Iodoarene handle for Suzuki–Miyaura and Sonogashira couplings under mild conditions
Diversification Nitro group reducible to amine; carboxylic acid derivatizable to amides and esters
Workflow Supports sequential orthogonal functionalization in multi-step synthetic routes

Attempting to substitute 5-iodo-2-methyl-3-nitrobenzoic acid with its more common and cheaper analog, 5-bromo-2-methyl-3-nitrobenzoic acid (CAS 107650-20-4), often leads to significant process bottlenecks. The carbon-iodine bond is substantially weaker and more reactive toward oxidative addition than the carbon-bromine bond, a critical factor when performing palladium-catalyzed cross-coupling in the sterically hindered environment created by the adjacent methyl and nitro groups. Using the bromo analog typically requires elevated temperatures and higher catalyst loadings, which can trigger unwanted side reactions such as decarboxylation or premature reduction of the nitro group. Furthermore, starting from a non-halogenated precursor like 2-methyl-3-nitrobenzoic acid requires harsh electrophilic iodination conditions that often yield inseparable mixtures of regioisomers, drastically reducing overall process yield and increasing purification costs [1].

Substitution Risk

This Product 5-Iodo analog
Iodoarene oxidative addition proceeds under mild thermal conditions; bromo and chloro analogs may require elevated temperatures and higher catalyst loadings, shifting reaction efficiency and functional group tolerance
Bromo/Chloro Substitute analogs
Bromo and chloro congeners lack the iodoarene isotope-exchange pathway for radioiodination, limiting their utility as unified cold-to-hot tracer building blocks
Note
Reported reactivity differences are class-level; scaffold-specific validation under target coupling conditions is recommended before procurement substitution

Oxidative Addition Advantage

In standard palladium-catalyzed cross-coupling workflows, aryl iodides consistently outperform their aryl bromide counterparts due to the lower bond dissociation energy of the C-I bond (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). For sterically hindered scaffolds like 2-methyl-3-nitrobenzoic acid derivatives, the 5-iodo variant enables oxidative addition at significantly lower temperatures (often room temperature to 60 °C), whereas the 5-bromo analog (CAS 107650-20-4) typically requires temperatures exceeding 80–100 °C and specialized, expensive phosphine ligands to achieve comparable conversion rates [1].

Evidence DimensionTemperature required for efficient Pd-catalyzed oxidative addition
Target Compound Data20–60 °C under standard conditions
Comparator Or Baseline5-Bromo-2-methyl-3-nitrobenzoic acid: typically >80 °C
Quantified Difference~40 °C reduction in reaction temperature
ConditionsStandard Pd(0) cross-coupling conditions

Lowering the reaction temperature prevents thermal degradation of the sensitive nitro group and avoids potential decarboxylation, directly improving isolated yields in scale-up.

Oxidative Addition Temperature
Class-level
Room temp. vs 80 °C Δ ≥ 55 °C lower for iodoarene Chloro analog: no reaction at 135 °C
May support milder coupling conditions and broader functional group compatibility
Extrapolated from PhX/Pd(PPh₃)₄ model system

Regiochemical Purity vs. De Novo Iodination

Procuring the pre-functionalized 5-iodo-2-methyl-3-nitrobenzoic acid bypasses the severe regioselectivity issues encountered when attempting late-stage iodination of 2-methyl-3-nitrobenzoic acid. Electrophilic halogenation of the 2-methyl-3-nitrobenzoic acid scaffold often yields a mixture of the 5-iodo and 6-iodo isomers, which are notoriously difficult to separate via standard crystallization or chromatography. Procuring the isomerically pure 5-iodo building block guarantees >95% regiochemical purity, eliminating the 30-50% yield loss typically associated with isomer resolution in downstream processing [1].

Evidence DimensionDownstream yield retention after functionalization
Target Compound Data>95% target isomer availability for next step
Comparator Or BaselineDe novo iodination of 2-methyl-3-nitrobenzoic acid: ~50-70% yield due to mixed regiochemistry
Quantified Difference25-45% improvement in effective material throughput
ConditionsMulti-step synthetic scale-up

Purchasing the isomerically pure 5-iodo precursor eliminates costly chromatographic separations and maximizes the throughput of high-value downstream intermediates.

Predicted Boiling Point
Data to verify
401 °C vs 377 °C Δ ≈ 24 °C higher for iodo analog At 760 mmHg; in silico prediction
May reduce evaporative loss risk during solvent stripping and distillation
Error margins overlap; experimental confirmation recommended

Halogen-Metal Exchange Selectivity

For applications requiring the generation of an aryl anion via halogen-metal exchange, the 5-iodo substituent provides a distinct kinetic advantage. Iodine-lithium or iodine-magnesium exchange occurs rapidly at cryogenic temperatures (e.g., -78 °C), effectively outcompeting side reactions such as nucleophilic attack on the nitro group or the carboxylate (when appropriately protected). In contrast, the 5-bromo analog undergoes exchange much more slowly, often necessitating higher temperatures or more reactive organolithium reagents that compromise the structural integrity of the nitro-aromatic system [1].

Evidence DimensionRate and chemoselectivity of halogen-metal exchange
Target Compound DataRapid exchange at -78 °C with high chemoselectivity
Comparator Or Baseline5-Bromo analog (CAS 107650-20-4): Sluggish exchange requiring higher temperatures
Quantified DifferenceNear-quantitative generation of the organometallic species without nitro-reduction side products
ConditionsCryogenic metalation (-78 °C) with standard alkyl lithium reagents

Reliable, low-temperature metalation is critical for introducing novel electrophiles at the 5-position without destroying the rest of the molecule's functional groups.

Molecular Weight
Reported
307 vs 260 g·mol⁻¹ +47 g·mol⁻¹ (18% higher) IUPAC 2021 standard atomic weights
Supports gravimetric precision at milligram-scale weighing
Proportional reduction in relative measurement error
Challenging Coupling Yield
Class-level
76% vs ≤5% isolated yield Δ ≥ 71 pp for iodoarene Aqueous micellar medium, 45 °C, 24 h
Supports yield-based building block selection for demanding substrates
General iodo/bromo differential; substrate-specific validation advised

Sterically Constrained Kinase Inhibitors

The rigid 2-methyl group and the reducible 3-nitro group make this compound an ideal starting material for synthesizing conformationally locked anilines used in targeted oncology drugs. The 5-iodo position allows for the precise attachment of bulky pharmacophores via low-temperature cross-coupling [1].

Orthogonal Cross-Coupling

When building complex polyaromatic structures that already contain chlorine or bromine atoms, the high reactivity of the 5-iodo position allows for selective Suzuki or Sonogashira coupling without protecting or inadvertently reacting the other halogenated sites, directly leveraging the evidence of enhanced oxidative addition [1].

Advanced Agrochemical Development

The specific trisubstituted pattern is highly valuable in the discovery and scale-up of novel herbicides or fungicides, where the precise spatial arrangement of the carboxylate, methyl, and subsequent 5-position substituents dictates target protein binding affinity. Procuring the isomerically pure iodo-precursor ensures reproducible structure-activity relationship (SAR) studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel library synthesis
Ambient-temperature oxidative addition reactivity
Functional group tolerance under mild thermal conditions
PROTAC and ADC linker synthesis
Orthogonal iodo-coupling then nitro-reduction sequence
Chemoselective diversification order and intermediate purity
PK/PD tracer and imaging probe development
Iodoarene isotope-exchange radiolabeling capability
Cold-to-hot tracer workflow compatibility
Solvent-stripping-intensive process routes
Higher predicted boiling point vs bromo analog
Mass recovery during rotary evaporation and thin-film distillation

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

306.93416 g/mol

Monoisotopic Mass

306.93416 g/mol

Heavy Atom Count

14

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